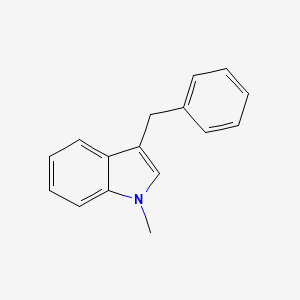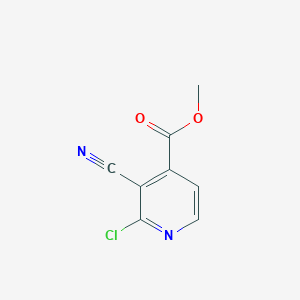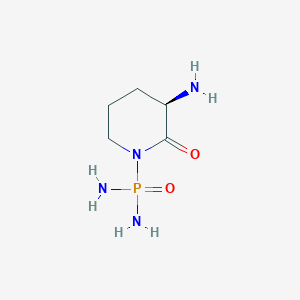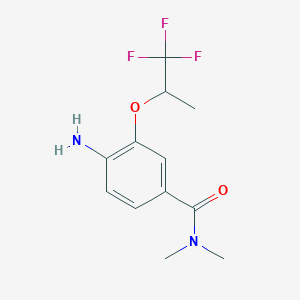
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide is an organic compound with a complex structure that includes an amino group, a dimethyl group, and a trifluoropropan-2-yl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-hydroxybenzamide and 1,1,1-trifluoropropan-2-ol.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Stepwise Reactions: The synthesis may involve stepwise reactions, including nucleophilic substitution, esterification, and amide formation, to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of advanced analytical techniques, such as HPLC and NMR, is essential for monitoring the reaction progress and verifying the product’s identity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N,N-dimethylbenzamide: Lacks the trifluoropropan-2-yl group, resulting in different chemical properties and reactivity.
4-Amino-3-hydroxybenzamide: Contains a hydroxyl group instead of the trifluoropropan-2-yl group, affecting its solubility and biological activity.
N,N-Dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide: Similar structure but without the amino group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trifluoropropan-2-yl group in 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H15F3N2O2 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
4-amino-N,N-dimethyl-3-(1,1,1-trifluoropropan-2-yloxy)benzamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-7(12(13,14)15)19-10-6-8(4-5-9(10)16)11(18)17(2)3/h4-7H,16H2,1-3H3 |
Clave InChI |
YOIRCZAHHXPAJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OC1=C(C=CC(=C1)C(=O)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


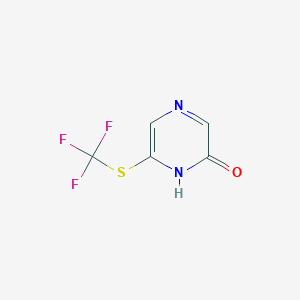
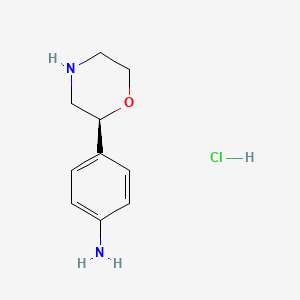
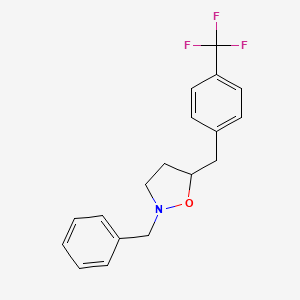
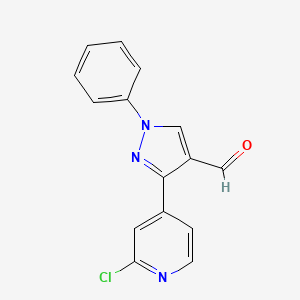
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)


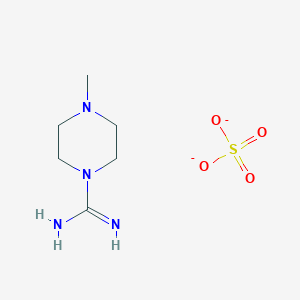
![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)

![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
